![molecular formula C23H18Cl2N2O2 B2993311 4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-19-8](/img/structure/B2993311.png)
4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a useful research compound. Its molecular formula is C23H18Cl2N2O2 and its molecular weight is 425.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Quinoxaline derivatives have been investigated for their utility in catalysis. For instance, Facchetti et al. (2016) developed pincer ruthenium catalysts derived from quinoxaline for ketone reduction, illustrating the role of quinoxaline derivatives in facilitating efficient catalytic processes Facchetti et al., 2016.
Anticancer Activity
The synthesis and structural analysis of novel isoxazolequinoxaline derivatives, such as by Abad et al. (2021), have shown promise in anticancer applications. These studies explore the compounds' interactions with proteins and their potential as anti-cancer drugs through molecular dynamics and docking studies Abad et al., 2021.
Antibacterial and Antituberculosis Agents
Quinoxaline derivatives have been evaluated for their antibacterial and antituberculosis properties. Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives and assessed their efficacy against Mycobacterium tuberculosis, showcasing the potential of quinoxaline compounds in treating bacterial infections Jaso et al., 2005.
Antifungal and Mosquito Larvicidal Activity
Rajanarendar et al. (2010) explored the synthesis of pyrimido[5,4-c]quinolin-5-ones, a class of quinoxaline derivatives, for their antimicrobial and mosquito larvicidal activities, indicating the versatility of quinoxaline compounds in developing pest control and antimicrobial agents Rajanarendar et al., 2010.
Detoxification Research
In environmental research, Zhu et al. (2010) investigated the use of hydroxamic acids to detoxify carcinogenic quinones, highlighting a unique chemical mechanism that could involve quinoxaline derivatives. This study underscores the broader implications of quinoxaline chemistry in biomedical and environmental fields Zhu et al., 2010.
Propiedades
IUPAC Name |
4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-17-18(24)10-7-11-19(17)25)20-12-5-6-13-21(20)27(15)23(29)16-8-3-2-4-9-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGRNUUWSFHCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2993228.png)
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)

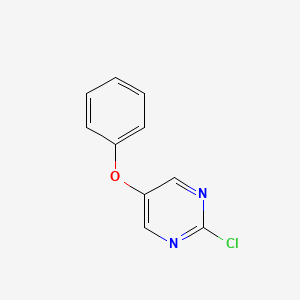
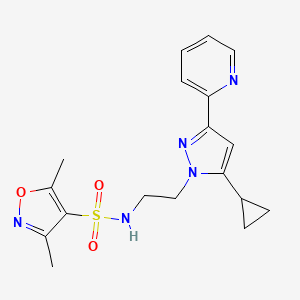
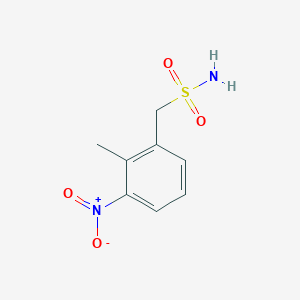
![Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2993237.png)
![6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2993238.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2993243.png)
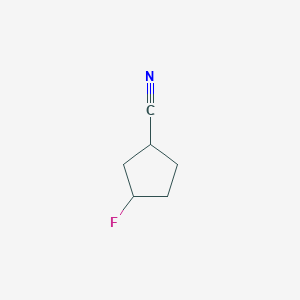
![N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2993245.png)
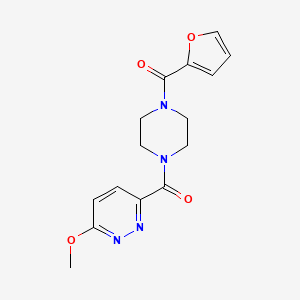
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2993251.png)
